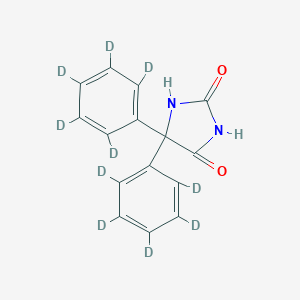

5,5-Diphenyl-D10-hydantoin

Übersicht

Beschreibung

Phenytoin-d10 ist eine deuterierte Form von Phenytoin, einem Antikonvulsivum, das weit verbreitet zur Vorbeugung und Behandlung von Krampfanfällen eingesetzt wird. Die Deuteriumatome in Phenytoin-d10 ersetzen die Wasserstoffatome im Phenytoinmolekül, wodurch es als interner Standard in verschiedenen analytischen Techniken wie der Flüssigchromatographie-Massenspektrometrie (LC-MS) und der Gaschromatographie-Massenspektrometrie (GC-MS) nützlich ist . Diese Verbindung ist besonders wertvoll in der klinischen Toxikologie, forensischen Analyse und pharmazeutischen Forschung aufgrund ihrer Stabilität und Präzision bei der Quantifizierung .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Phenytoin-d10 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Deuterierung von Phenytoin beinhaltet. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Deuterierung von Benzil: Benzil wird mit Deuteriumoxid (D2O) in Gegenwart eines Deuterium-Austausch-Katalysators behandelt, um Wasserstoffatome durch Deuterium zu ersetzen.

Bildung von deuteriertem Harnstoff: Harnstoff wird in ähnlicher Weise mit Deuteriumoxid behandelt, um deuterierten Harnstoff zu erhalten.

Cyclisierungsreaktion: Das deuterierte Benzil und der deuterierte Harnstoff werden dann in Gegenwart einer Base wie Kaliumhydroxid (KOH) einer Cyclisierungsreaktion unterzogen, um Phenytoin-d10 zu bilden.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Herstellung von Phenytoin-d10 die Verwendung von hochreinem Deuteriumoxid und optimierten Reaktionsbedingungen, um maximale Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise:

Rückfluss: Das Reaktionsgemisch wird mehrere Stunden lang unter Rückfluss erhitzt, um eine vollständige Deuterierung zu gewährleisten.

Wirkmechanismus

Target of Action

The primary target of 5,5-Diphenyl-D10-hydantoin is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .

Mode of Action

This compound interacts with its targets by blocking the voltage-gated sodium channels . This blockade inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the neuron’s ability to generate a sustained series of action potentials . This results in a stabilization of the hyperexcitable neuronal membranes, suppression of repetitive neuronal firing, and reduction of the propagation of synaptic impulses .

Biochemical Pathways

By blocking the sodium channels, this compound affects the neuronal excitability and action potential propagation pathways . The downstream effects include a decrease in the frequency and spread of seizures .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of incidence of grand mal seizures . It appears to stabilize excitable membranes, possibly through effects on sodium, potassium, and calcium channels .

Biochemische Analyse

Biochemical Properties

5,5-Diphenyl-D10-hydantoin plays a significant role in biochemical reactions. It appears to stabilize excitable membranes, possibly through effects on sodium (Na+), potassium (K+), and calcium (Ca2+) channels . This stabilization can reduce the incidence of grand mal seizures .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to stabilize excitable membranes . This stabilization can suppress abnormal brain activity associated with seizures, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with Na+, K+, and Ca2+ channels . By stabilizing these channels, it can suppress abnormal brain activity and reduce the incidence of seizures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenytoin-d10 can be synthesized through a multi-step process involving the deuteration of phenytoin. The general synthetic route includes the following steps:

Deuteration of Benzil: Benzil is treated with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst to replace hydrogen atoms with deuterium.

Formation of Deuterated Urea: Urea is similarly treated with deuterium oxide to obtain deuterated urea.

Cyclization Reaction: The deuterated benzil and deuterated urea are then subjected to a cyclization reaction in the presence of a base such as potassium hydroxide (KOH) to form Phenytoin-d10.

Industrial Production Methods

In industrial settings, the production of Phenytoin-d10 involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and purity. The process typically includes:

Refluxing: The reaction mixture is refluxed for several hours to ensure complete deuteration.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Phenytoin-d10.

Analyse Chemischer Reaktionen

Phenytoin-d10 durchläuft verschiedene chemische Reaktionen, die denen seines nicht deuterierten Gegenstücks ähneln. Zu den wichtigsten Reaktionen gehören:

Oxidation: Phenytoin-d10 kann oxidiert werden, um sein entsprechendes N-Oxid-Derivat zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Persäuren.

Reduktion: Die Reduktion von Phenytoin-d10 kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) erreicht werden, um das entsprechende Amin zu bilden.

Substitution: Phenytoin-d10 kann nukleophile Substitutionsreaktionen eingehen, bei denen die Deuteriumatome durch andere Nukleophile ersetzt werden.

Wissenschaftliche Forschungsanwendungen

Phenytoin-d10 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Phenytoin-d10 übt wie Phenytoin seine Wirkung aus, indem es neuronale spannungsgesteuerte Natriumkanäle hemmt. Diese Hemmung stabilisiert die neuronale Membran und reduziert die Häufigkeit von Aktionspotenzialen, wodurch die Ausbreitung von Krampfanfällen im Gehirn verhindert wird . Die molekularen Ziele sind die Natriumkanäle, und die beteiligten Pfade beziehen sich in erster Linie auf die Modulation des Ionenflusses über die neuronale Membran .

Vergleich Mit ähnlichen Verbindungen

Phenytoin-d10 ist aufgrund seiner Deuterium-Markierung einzigartig, die eine verbesserte Stabilität und Präzision in analytischen Anwendungen bietet. Ähnliche Verbindungen umfassen:

Phenytoin: Die nicht deuterierte Form, die als Antikonvulsivum weit verbreitet ist.

Fosphenytoin: Ein Prodrug von Phenytoin, das zur intravenösen Verabreichung verwendet wird.

Carbamazepin: Ein weiteres Antikonvulsivum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur .

Phenytoin-d10 zeichnet sich durch seine spezifische Verwendung als interner Standard in analytischen Methoden aus und ermöglicht eine genaue und zuverlässige Quantifizierung von Phenytoin in verschiedenen biologischen und Umweltproben .

Eigenschaften

IUPAC Name |

5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOFVDLJLONNDW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-97-9 | |

| Record name | 65854-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

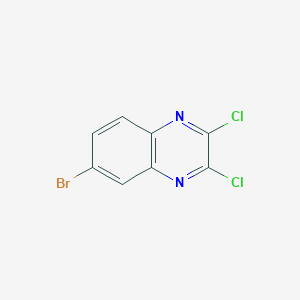

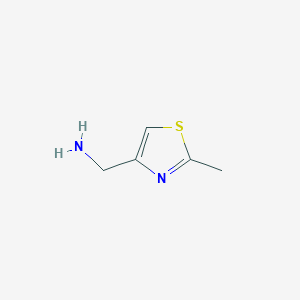

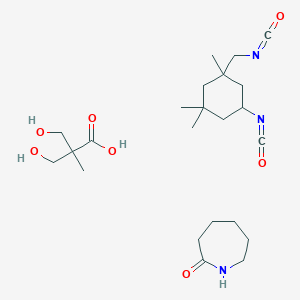

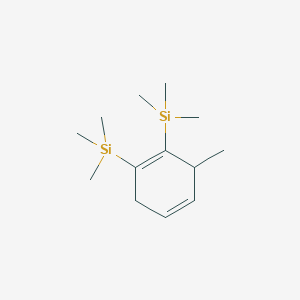

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B20697.png)